molecular formula C14H12N2O4 B581752 3-(Benzylamino)-4-nitrobenzoic acid CAS No. 1400644-88-3

3-(Benzylamino)-4-nitrobenzoic acid

Cat. No.: B581752
CAS No.: 1400644-88-3
M. Wt: 272.26
InChI Key: FWMVBTNEUYMWCZ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3) is a chemical compound with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . This compound is primarily utilized in organic synthesis as an intermediate for the development of more complex compounds . Its structure, featuring both nitro and carboxylic acid functional groups, makes it a versatile building block for creating molecules with potential therapeutic properties . It is often employed in the preparation of pharmaceutical agents, particularly in the synthesis of drugs targeting specific biological pathways, and is used in research settings to study chemical reactions involving nitroaromatics and amino derivatives . As a reference standard, it is supplied with comprehensive analytical data, including HPLC, HNMR, MS, and IR, to ensure quality and purity for identification and testing purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for handling information. The compound should be stored in a dark place, sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMVBTNEUYMWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 3 Benzylamino 4 Nitrobenzoic Acid

Transformations Involving the Nitro Group

The nitro group is a key reactive site in 3-(benzylamino)-4-nitrobenzoic acid, primarily through its reduction to an amino group, which opens up a plethora of subsequent derivatization possibilities. Furthermore, its strong electron-withdrawing nature profoundly impacts the reactivity of the benzoic acid core.

Reductive Conversions to Amino Functionalities and Subsequent Derivatization

The reduction of the nitro group in this compound to a primary amino group is a fundamental transformation, yielding 3-(benzylamino)-4-aminobenzoic acid. This reaction is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. The most common and efficient method for this conversion is catalytic hydrogenation.

Typically, this reduction is carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com The reaction is often conducted in a protic solvent such as ethanol (B145695) at slightly elevated temperatures, for instance, between 50-60°C. It is crucial to monitor the reaction progress, often by thin-layer chromatography (TLC), to prevent over-reduction of other functional groups. The benzylamino group generally remains intact under these conditions due to the higher reduction potential of the nitro group. Alternative reducing agents, such as metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), can also be employed for the reduction of aromatic nitro groups. libretexts.org

The resulting 3-(benzylamino)-4-aminobenzoic acid is a versatile intermediate. The newly formed primary amino group, along with the pre-existing secondary amine and carboxylic acid, can participate in various subsequent reactions. For instance, the diamino benzoic acid derivative can be used in the synthesis of benzimidazoles and other fused heterocyclic systems.

Reaction Reagents and Conditions Product Yield Reference
Reduction of Nitro GroupH₂, Pd/C, Ethanol, 50-60°C3-(Benzylamino)-4-aminobenzoic acidHigh
Reduction of Nitro GroupSn, HCl3-(Benzylamino)-4-aminobenzoic acid- libretexts.org
Reduction of 4-nitrobenzoic acidH₂, Pd/C, NaOH(aq), 60-70°C, 2-4 MPa4-Aminobenzoic acid97.0-98.0% google.com

This table presents data for the reduction of the nitro group in this compound and a closely related compound.

Influence of the Nitro Group on Aromatic Ring Activation and Deactivation

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS). This deactivation stems from both a powerful inductive effect (-I) and a resonance effect (-M). The nitrogen atom of the nitro group bears a partial positive charge, which inductively withdraws electron density from the aromatic ring through the sigma bond framework.

Through resonance, the nitro group can delocalize the pi electrons of the benzene (B151609) ring, creating partial positive charges at the ortho and para positions relative to itself. This reduction in electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards incoming electrophiles. libretexts.org Consequently, any electrophilic substitution on the aromatic ring of this compound would be significantly hindered. If such a reaction were to occur, the nitro group would direct the incoming electrophile to the meta position (relative to the nitro group), which is the position least deactivated.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile handle for the synthesis of various derivatives, most notably esters and amides.

Esterification Reactions and Formation of Carboxylic Acid Derivatives

Esterification of this compound can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) and heating the mixture to reflux. tcu.edutruman.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used. truman.edu

Alternatively, esterification can be performed under milder conditions using coupling agents. For instance, the reaction of 4-nitrobenzoic acid with n-butanol can be facilitated by triphenylphosphine (B44618) dibromide (Ph₃PBr₂) or diiodide (Ph₃PI₂) in the presence of a base like N,N-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (B109758) at room temperature. researchgate.net

Reaction Reagents and Conditions Product Type Yield Reference
Fischer-Speier EsterificationMethanol, H₂SO₄, RefluxMethyl ester- tcu.edutruman.edu
Esterification with Coupling Agentn-Butanol, Ph₃PBr₂, DMAP, CH₂Cl₂n-Butyl esterGood to Excellent researchgate.net
Fischer Esterification of 4-Amino-3-nitrobenzoic acidMethanol, H₂SO₄Methyl 4-amino-3-nitrobenzoate- mdpi.com

This table illustrates common esterification methods applicable to this compound, with specific examples from related compounds.

Amidation Reactions for Primary and Secondary Amides

The carboxylic acid functionality of this compound can be readily converted into primary or secondary amides. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. For example, 4-(methylamino)-3-nitrobenzoic acid is converted to its acyl chloride with thionyl chloride, which then reacts with methylamine (B109427) to yield N-methyl-4-(methylamino)-3-nitrobenzamide. google.com

Direct amidation methods that avoid the isolation of the acyl chloride are also prevalent. Silane-mediated direct amide coupling, for instance, allows for the reaction of a carboxylic acid with an amine in the presence of a silane (B1218182) reagent. This has been demonstrated for the synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoic acid and benzylamine (B48309). rsc.org

Reaction Reagents and Conditions Product Type Yield Reference
Acyl Chloride Formation and Amidation1. SOCl₂2. MethylamineSecondary AmideHigh (97.5% overall) google.com
Silane-Mediated Amide CouplingBenzylamine, DiphenylsilaneSecondary Amide86% (by NMR) rsc.org
Multicomponent ReactionBenzylamine, 4-nitrobenzoic acid, Benzyl (B1604629) isocyanide, 60°CSecondary Amide43% mdpi.com

This table provides examples of amidation reactions, including a specific multi-step synthesis starting from a related nitrobenzoic acid derivative.

Reactivity of the Benzylamino Group

The benzylamino group in this compound is a secondary amine and thus behaves as a nucleophile. The lone pair of electrons on the nitrogen atom can participate in reactions with various electrophiles. However, its nucleophilicity is somewhat tempered by the electron-withdrawing effects of the nitro and carboxylic acid groups on the aromatic ring.

The benzylamino group can undergo acylation reactions with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). nih.gov This can be a useful strategy to protect the amino group during other transformations. Alkylation of the benzylamino group with alkyl halides is also possible, leading to the formation of a tertiary amine. The reactivity of the N-H bond allows for its participation in various coupling reactions, further expanding the synthetic utility of this compound. For instance, derivatives of aminobenzoic acids can be refluxed with aromatic halides in pyridine (B92270) for extended periods to form N-aryl products. nih.gov

The benzyl group itself can be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a benzoyl group or cleavage of the C-N bond. However, under the milder conditions typically used for derivatization of the nitro or carboxylic acid groups, the benzylamino moiety is generally stable.

Nucleophilic Substitution Reactions of the Amine Functionality

The amine functionality in this compound can participate in nucleophilic substitution reactions. For instance, the compound can react with aromatic halides in the presence of pyridine, with the reaction mixture being refluxed for over 24 hours to synthesize derivatives. mdpi.com

Acylation and Alkylation of the Amine Nitrogen

The amine nitrogen in this compound can undergo acylation and alkylation. Acylation involves the reaction with acylating agents like acetic anhydride (B1165640) to form an amide. mdpi.com Alkylation of the amine nitrogen can also be achieved. For example, selective mono-N-alkylation of similar amino alcohols has been demonstrated through chelation with 9-BBN, followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org

Impact of the Benzyl Moiety on Steric and Electronic Reactivity

The benzyl group in this compound exerts both steric and electronic effects on the molecule's reactivity. The benzylamino group contributes to the molecule's basicity and steric bulk. This steric hindrance can influence the regioselectivity of certain reactions. For instance, the meta positioning of the benzylamino group relative to the nitro group creates a steric environment that can hinder electrophilic substitution at the aromatic ring.

Electronically, the benzylamino group can influence the reactivity of other functional groups. For example, it can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes or receptors.

Cyclization and Heterocyclic Compound Formation

Utilization as a Building Block for Diverse Heterocyclic Systems

This compound and its derivatives are valuable building blocks for the synthesis of a variety of heterocyclic systems. nih.govnih.gov The presence of multiple reactive sites—the carboxylic acid, the secondary amine, and the nitro group—allows for diverse cyclization strategies. For example, derivatives of aminobenzoic acid have been used to synthesize quinazolinone derivatives. mdpi.com Specifically, 2-phenyl-4H-benzo[d] molaid.comoxazin-4-one, when refluxed with 4-aminobenzoic acid in pyridine, leads to the formation of quinazolinone derivatives. mdpi.commdpi.com The reduction of the nitro group to an amine provides a key intermediate for the formation of various fused heterocyclic systems. For instance, the resulting ortho-diamino derivative can be used to construct benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov

Intramolecular Cyclization Pathways and Ring Closure Strategies

Intramolecular cyclization of this compound derivatives is a key strategy for forming heterocyclic compounds. The specific pathway often depends on the reaction conditions and the nature of other substituents present in the molecule.

One common strategy involves the reduction of the nitro group to an amine, followed by cyclization. For example, catalytic hydrogenation of the nitro group yields 3-(benzylamino)-4-aminobenzoic acid, which can then undergo intramolecular condensation to form a lactam.

Another approach involves the activation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the amine. This can lead to the formation of seven-membered rings or other heterocyclic structures, depending on the reaction conditions. The presence of the benzyl group can influence the ease of cyclization due to steric factors.

Furthermore, intramolecular cyclization can be triggered by various reagents and conditions. For example, acid-catalyzed cyclization can lead to the formation of different heterocyclic cores. mdpi.com The choice of solvent and base can also play a crucial role in directing the cyclization pathway. clockss.org

Below is a table summarizing some heterocyclic systems synthesized from aminobenzoic acid derivatives and the corresponding cyclization strategies:

Heterocyclic SystemStarting Material/DerivativeCyclization StrategyReference
Quinazolinones2-phenyl-4H-benzo[d] molaid.comoxazin-4-one and 4-aminobenzoic acidRefluxing in pyridine mdpi.com
BenzimidazolesPolymer-supported o-phenylenediamine (B120857) derived from 4-chloro-2-fluoro-5-nitrobenzoic acidImmobilization, chlorine substitution, nitro reduction, and cyclization nih.gov
BenzotriazolesPolymer-supported o-phenylenediamine derived from 4-chloro-2-fluoro-5-nitrobenzoic acidImmobilization, chlorine substitution, nitro reduction, and cyclization nih.gov
QuinoxalinonesPolymer-supported o-phenylenediamine derived from 4-chloro-2-fluoro-5-nitrobenzoic acidImmobilization, chlorine substitution, nitro reduction, and cyclization nih.gov
BenzodiazepinedionesPolymer-supported o-phenylenediamine derived from 4-chloro-2-fluoro-5-nitrobenzoic acidImmobilization, chlorine substitution, nitro reduction, and cyclization nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Benzylamino 4 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, spin-spin coupling, and various 2D correlation experiments, a detailed picture of the atomic connectivity and spatial relationships within the 3-(Benzylamino)-4-nitrobenzoic acid molecule can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The spectrum is characterized by distinct signals corresponding to the protons on the benzoic acid ring, the benzyl (B1604629) group's aromatic ring, the methylene (B1212753) bridge, the amine, and the carboxylic acid.

The aromatic protons on the nitro-substituted ring typically appear as a complex multiplet or distinct doublets and doublets of doublets, influenced by the electron-withdrawing nitro group and the electron-donating benzylamino group. The proton ortho to the carboxyl group and meta to the nitro group is expected to show a doublet. The proton ortho to the nitro group and meta to the benzylamino group would likely appear as a doublet of doublets, and the proton ortho to the benzylamino group would be a doublet.

The five protons of the benzyl group's phenyl ring usually appear as a multiplet in the aromatic region. The methylene (-CH2-) protons of the benzyl group typically present as a singlet or a doublet if coupled to the amine proton. The amine proton (N-H) often appears as a broad singlet, and its chemical shift can be concentration-dependent. The carboxylic acid proton (-COOH) is highly deshielded and is observed as a broad singlet at a very downfield chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic acid (-COOH) 10.0 - 13.0 br s -
Amine (-NH-) 8.5 - 9.5 br s -
Benzoic Acid Ring H 7.8 - 8.2 m -
Benzyl Ring H 7.2 - 7.5 m -

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

The carbonyl carbon of the carboxylic acid is typically observed at the most downfield position (165-175 ppm). The aromatic carbons show a range of chemical shifts influenced by the attached functional groups. The carbon atom bearing the nitro group is significantly deshielded, while the carbon attached to the amino group is shielded. The quaternary carbons can be distinguished from the protonated carbons by their lower intensity and the absence of splitting in a proton-coupled spectrum. The methylene carbon of the benzyl group appears in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C=O) 168.0
Benzoic Ring C-NO₂ 148.0
Benzoic Ring C-NH 145.0
Benzyl Ring C (ipso) 138.0
Aromatic C-H 115.0 - 135.0

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons on the aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It is instrumental in assigning the signals for each C-H pair in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons, for instance, showing correlations from the methylene protons to the ipso-carbon of the benzyl ring and the carbon of the benzoic acid ring to which the amino group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For example, it could show correlations between the amine proton and the ortho protons on the benzoic acid ring, or between the methylene protons and the protons on the benzyl group's ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. nih.govkurouskilab.com

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

Nitro Group (-NO₂): The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.gov

Carboxyl Group (-COOH): This group gives rise to a very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer. The C=O stretching vibration appears as a strong, sharp band around 1680-1710 cm⁻¹.

Benzylamino Group (-NH-CH₂-Ph): The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C-N stretching vibration can be found in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (broad)
Amine N-H stretch 3300 - 3500
Aromatic C-H C-H stretch 3000 - 3100
Aliphatic C-H C-H stretch 2850 - 2960
Carbonyl C=O stretch 1680 - 1710
Nitro Asymmetric N-O stretch 1500 - 1570

Hydrogen bonding plays a significant role in the structure and properties of this compound.

Intermolecular Hydrogen Bonding: The most prominent example is the dimerization of the carboxylic acid groups between two molecules. researchgate.netdoaj.org This strong interaction is responsible for the very broad O-H stretching band observed in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₂N₂O₄. The calculated exact mass for this compound is 272.07970687 Da. nih.govnih.govnih.gov This precise measurement is critical for distinguishing it from other compounds with the same nominal mass and confirms its elemental composition.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₂N₂O₄
Exact Mass 272.07970687 Da

The fragmentation pattern of this compound in mass spectrometry offers significant insights into its structural arrangement. While specific experimental spectra for this exact isomer are not widely published, a theoretical fragmentation pathway can be predicted based on the well-established behavior of its constituent functional groups: aromatic carboxylic acids, nitroarenes, and N-benzylamines.

Upon ionization, the molecular ion [M]⁺ at m/z 272 would be expected. Key fragmentation processes likely include:

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a prominent fragment ion at m/z 255 (M-17). libretexts.org

Decarboxylation: The loss of the entire carboxyl group as CO₂H or the loss of CO₂ can occur. Loss of a carboxyl radical (-COOH) would yield a fragment at m/z 227 (M-45). libretexts.org

Cleavage of the benzyl group: The C-N bond connecting the benzyl group can cleave to produce a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. This is a very common and often abundant fragment for benzyl-containing compounds. core.ac.uk

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a dominant pathway for amines. libretexts.orgwhitman.edu This would lead to the loss of a phenyl radical ([C₆H₅]•) to give a fragment at m/z 195 (M-77).

Loss of nitro group: Fragmentation involving the nitro group can proceed via loss of NO₂ (m/z 226, M-46) or NO (m/z 242, M-30). youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Lost Fragment Fragment Structure (Proposed)
272 - [C₁₄H₁₂N₂O₄]⁺ (Molecular Ion)
255 •OH [C₁₄H₁₁N₂O₃]⁺
227 •COOH [C₁₃H₁₁N₂O₂]⁺
226 •NO₂ [C₁₄H₁₂N₁O₂]⁺
195 •C₆H₅ [C₈H₇N₂O₄]⁺

X-ray Crystallography and Solid-State Structural Analysis

As of this review, a specific single-crystal X-ray diffraction study for this compound has not been identified in publicly accessible crystallographic databases. Therefore, a detailed quantitative analysis of its specific molecular conformation, intermolecular interactions, and polymorphism is not possible. However, the anticipated solid-state behavior can be discussed based on the known crystal structures of closely related molecules, such as aminobenzoic acids and nitrobenzoic acids. acs.orgnih.govnih.gov

Without experimental data, the precise conformation remains undetermined. However, for diarylamine structures, the conformation is largely defined by the torsion angles of the C-N bonds. nih.gov It is expected that the molecule would not be perfectly planar due to steric hindrance between the benzyl and nitrobenzoic acid moieties. Key dihedral angles would include the twist of the nitro group relative to the benzene (B151609) ring and the torsion angles describing the orientation of the benzyl group. In many nitrobenzoic acid derivatives, the nitro group is slightly twisted out of the plane of the benzene ring. nih.gov

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, typically forming head-to-tail chains or, more commonly, centrosymmetric dimers with neighboring molecules through O-H···O interactions. acs.orgnih.govchemrxiv.org The secondary amine (N-H) group provides another hydrogen bond donor site, which can interact with the nitro group (N-H···O) or the carboxylic oxygen of an adjacent molecule.

These interactions are crucial in dictating the final crystal lattice and the material's physical properties.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in substituted benzoic acids. nih.govmdpi.comrsc.org Different polymorphs arise from variations in molecular conformation or intermolecular interaction patterns (synthon polymorphism). mdpi.com For example, p-aminobenzoic acid is known to have at least two polymorphs where the primary difference lies in whether the molecules form carboxylic acid dimers or head-to-tail chains. acs.orgchemrxiv.org Given the conformational flexibility of the benzyl group and the multiple hydrogen bonding sites in this compound, it is a strong candidate for exhibiting polymorphism, although no specific polymorphs have been experimentally reported to date.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The electronic absorption spectrum of this compound is characterized by the presence of multiple chromophoric groups, namely the nitrobenzene (B124822) and benzylamino moieties. The interaction of these groups with the benzoic acid framework gives rise to a complex UV-Vis spectrum with distinct absorption bands corresponding to various electronic transitions. Analysis of the spectrum provides valuable insights into the electronic structure of the molecule.

The electronic spectrum is dominated by intense absorptions in the ultraviolet region, which are characteristic of π → π* transitions within the aromatic system. The presence of both an electron-donating group (benzylamino) and an electron-withdrawing group (nitro) on the benzene ring leads to significant intramolecular charge transfer (ICT) character in these transitions. This charge transfer occurs from the electron-rich benzylamino group and the benzene ring (the donor) to the electron-deficient nitro group (the acceptor).

A lower energy, and typically less intense, absorption band may also be observed, arising from n → π* transitions. This type of transition involves the promotion of a non-bonding electron from the oxygen atoms of the nitro or carboxylic acid group to an antibonding π* orbital of the aromatic ring.

Based on data from analogous compounds, such as N-benzyl-2-methyl-4-nitroaniline and various nitrobenzoic acids, the expected UV-Vis absorption maxima for this compound are summarized in the table below. The exact positions and intensities of these bands can be influenced by factors such as solvent polarity.

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic TransitionAssociated Chromophore
~250 - 270High (~10,000 - 20,000)π → πNitroaromatic System
~300 - 350Moderate (~1,000 - 5,000)π → π (Intramolecular Charge Transfer)Donor-Acceptor System
~350 - 400Low (~100 - 500)n → π*Nitro and Carbonyl Groups

Detailed research findings on related nitroaromatic compounds support the assignment of these electronic transitions. Studies on nitrobenzaldehydes have identified strong absorptions around 250 nm, which are ascribed to π → π* excitations involving the nitro and benzene groups. uni-muenchen.denih.gov Weaker transitions in the region of 350 nm are attributed to n→π* absorptions originating from the lone pairs of the nitro moiety. uni-muenchen.denih.gov The introduction of an amino group, as in the case of this compound, is expected to cause a bathochromic (red) shift in the absorption bands due to the enhanced electron-donating character of the substituent, facilitating intramolecular charge transfer.

Computational studies on similar molecules, such as N-benzyl-2-methyl-4-nitro aniline, have been used to analyze the electronic properties, including the HOMO and LUMO energies, which reveal the charge transfer nature within the molecule. ijsrst.com Such theoretical calculations, often employing Density Functional Theory (DFT), complement experimental UV-Vis data and provide a deeper understanding of the electronic transitions observed.

Computational Chemistry and Theoretical Studies of 3 Benzylamino 4 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and related properties of molecules.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(Benzylamino)-4-nitrobenzoic acid, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can elucidate the planarity of the benzoic acid ring and the spatial orientation of the benzylamino and nitro substituents. nih.govactascientific.com

The electronic structure is also explored, revealing the distribution of electron density and the nature of chemical bonds within the molecule. The nitro group, being a strong electron-withdrawing group, and the benzylamino group, which can act as an electron-donating group, significantly influence the electronic properties of the benzoic acid core. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for these calculations, providing a balance between accuracy and computational cost. vjst.vnresearchgate.net

Table 1: Representative Predicted Geometrical Parameters for Benzoic Acid Derivatives from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT calculations for related structures, as specific data for this compound is not publicly available.)

ParameterPredicted Value (Å or Degrees)
C-C (aromatic) bond length~1.39 - 1.41 Å
C-N (amino) bond length~1.40 Å
C-N (nitro) bond length~1.48 Å
N-O (nitro) bond length~1.23 Å
C=O (carboxyl) bond length~1.22 Å
C-O (carboxyl) bond length~1.36 Å
O-H (carboxyl) bond length~0.98 Å
C-C-C (aromatic) bond angle~120°
O-N-O (nitro) bond angle~124°
C-O-H (carboxyl) bond angle~106°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylamino and phenyl groups, while the LUMO is anticipated to be centered on the electron-deficient nitrobenzoic acid moiety. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info This analysis helps in predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are representative for similar aromatic nitro compounds and are calculated using DFT methods.)

ParameterDescriptionTypical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.3 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.8 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 4.5 eV
Ionization Potential (I)-EHOMO~ 6.3 eV
Electron Affinity (A)-ELUMO~ 1.8 eV
Global Hardness (η)(I - A) / 2~ 2.25 eV
Electronegativity (χ)(I + A) / 2~ 4.05 eV
Electrophilicity Index (ω)χ² / (2η)~ 3.65 eV

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which are crucial for the structural elucidation of new compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. github.ioschrodinger.com These calculations, when compared with experimental spectra, help in assigning the signals to specific atoms in the molecule and confirming its structure. github.io

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By comparing the computed and experimental IR spectra, the vibrational modes of the functional groups (such as N-H, C=O, and N-O stretches) in this compound can be identified and assigned. chemicalbook.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which is related to the π → π* and n → π* transitions within the aromatic and functional groups. researchgate.nethereon.de

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time.

Conformational Analysis and Intramolecular Flexibility

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The molecule's flexibility arises from the rotation around several single bonds, such as the C-N bond of the amino group and the bonds within the benzyl (B1604629) group. MD simulations can track the torsional angles of these bonds over time, revealing the preferred conformations and the energy barriers between them. researchgate.netresearchgate.net This analysis provides a dynamic picture of the molecule's shape and flexibility, which is often crucial for its biological activity and physical properties. researchgate.net

Investigation of Molecular Interactions in Various Environments

MD simulations can be used to study how this compound interacts with its environment, such as in a solvent or at the binding site of a biological target like an enzyme. nih.govmdpi.com By simulating the molecule in a box of water molecules, for example, one can study its solvation and the formation of hydrogen bonds. In the context of drug design, MD simulations are often used in conjunction with molecular docking to investigate the stability of the ligand-protein complex. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the protein's active site, providing insights into its potential mechanism of action. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies at a Molecular Level

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of research, providing insights into how molecular modifications influence biological activity. Computational studies, particularly focusing on substituent effects and molecular interactions, have been instrumental in elucidating these relationships.

Substituent Effects on Electronic and Steric Properties of the Benzoic Acid Scaffold

The electronic and steric properties of the this compound scaffold are significantly influenced by its substituents. The nitro group (-NO2) is strongly electron-withdrawing, which activates the benzoic acid for electrophilic substitution. In contrast, the benzylamino group introduces both steric bulk and basicity. This combination of functional groups creates a unique electronic and steric environment that dictates the molecule's reactivity and potential for intermolecular interactions.

The position of these substituents is crucial. In this compound, the benzylamino group is meta to the carboxylic acid and ortho to the nitro group, while the nitro group is in the para position relative to the carboxylic acid. This arrangement enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The steric hindrance provided by the benzylamino group can influence the accessibility of adjacent functional groups to reagents.

Studies on related substituted benzoic acid derivatives have further highlighted the importance of these effects. For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group, can increase the electron density of the phenyl ring and influence reaction pathways. scispace.com Conversely, the introduction of additional electron-withdrawing groups can further modify the electronic profile. scispace.com The size of the substituent also plays a role; smaller groups like a methylamino substituent reduce steric hindrance compared to the bulkier benzylamino group, which can favor certain reactions like nucleophilic attack.

The following table summarizes the key substituent effects on the benzoic acid scaffold of this compound:

SubstituentPositionElectronic EffectSteric Effect
Benzylamino3Electron-donating (by resonance), basicBulky, increases steric hindrance
Nitro4Strongly electron-withdrawingModerate
Carboxylic acid1Electron-withdrawing, acidicModerate

Elucidation of Molecular Interaction Principles through Molecular Docking

Molecular docking studies have been employed to understand the binding of this compound and its derivatives to various biological targets, such as enzymes. researchgate.netannamalaiuniversity.ac.in These computational simulations predict the preferred binding orientation and affinity of a ligand to a receptor's active site.

For example, in studies of cholinesterase inhibition, a key target in Alzheimer's disease treatment, derivatives of aminobenzoic acid have been investigated. researchgate.netmdpi.com Molecular docking simulations have helped to identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme's active site. researchgate.net The benzylamino group, with its aromatic ring, can participate in hydrophobic interactions within the active site gorge of acetylcholinesterase (AChE). researchgate.net The nitro group can form hydrogen bonds or participate in redox reactions. The carboxylic acid moiety can also form important hydrogen bonds with amino acid residues in the active site.

One study on aminobenzoic acid derivatives as cholinesterase inhibitors revealed that the binding energy and inhibitory potential are influenced by the substitution pattern on the amino group and the position of the carboxylic acid group. researchgate.net For instance, a benzylamino substituent was found to contribute to the inhibitory activity against butyrylcholinesterase (BChE). mdpi.com

The following table provides a hypothetical summary of potential interactions of this compound with an enzyme active site, based on general principles from molecular docking studies of similar compounds:

Functional GroupPotential Interaction TypeInteracting Residues (Hypothetical)
Benzylamino (aromatic ring)Hydrophobic, π-π stackingTryptophan, Tyrosine, Phenylalanine
Benzylamino (NH)Hydrogen bond donorAspartate, Glutamate
Nitro (O atoms)Hydrogen bond acceptorSerine, Threonine, Histidine
Carboxylic acid (OH)Hydrogen bond donor/acceptorArginine, Lysine, Histidine
Carboxylic acid (C=O)Hydrogen bond acceptorSerine, Threonine

These computational approaches are invaluable for rational drug design, allowing for the in silico screening and optimization of lead compounds before their synthesis and biological evaluation. nih.govrsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed insights into transition states, energetic profiles, and reaction pathways.

Transition State Analysis for Key Synthetic Transformations

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common route is the reaction of a 3-halo-4-nitrobenzoic acid with benzylamine (B48309). Computational methods can be used to model the transition state of this SNAr reaction.

Transition state analysis would involve calculating the geometry and energy of the transition state structure, often a Meisenheimer complex, where the benzylamine has added to the aromatic ring, and the negative charge is delocalized by the electron-withdrawing nitro group. Theoretical calculations can help to understand the stability of this intermediate and the energy barrier that must be overcome for the reaction to proceed.

Furthermore, computational studies can be applied to other key transformations, such as the initial nitration of a benzoic acid derivative to introduce the nitro group. These analyses can elucidate the regioselectivity of the reaction and the role of the catalyst and reaction conditions.

Energetic Profiles and Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for the synthesis of this compound can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.

Computational studies can also explore alternative reaction pathways and predict the feasibility of different synthetic strategies. For instance, the reduction of the nitro group to an amino group is a common subsequent reaction. Theoretical calculations can model this reduction process with various reducing agents and catalysts, helping to determine the most efficient conditions.

Advanced Applications in Chemical and Material Science

Role as an Advanced Synthetic Intermediate

3-(Benzylamino)-4-nitrobenzoic acid is a versatile organic compound whose structural features make it a valuable intermediate in the synthesis of more complex molecules. Its chemical architecture, comprising a carboxylic acid group, a secondary amine, and a nitro group attached to an aromatic ring, provides multiple reactive sites for a variety of chemical transformations.

Precursor for Complex Organic Molecules and Scaffolds

The multifunctionality of this compound allows it to serve as a starting material for the construction of diverse and complex molecular frameworks, particularly heterocyclic systems. The presence of the amino and carboxylic acid groups in a specific arrangement on the benzene (B151609) ring is conducive to cyclization reactions, leading to the formation of important chemical scaffolds.

One notable application is in the synthesis of phenazine (B1670421) derivatives. Through a sequence of reduction of the nitro group to an amine, followed by condensation and cyclization reactions, the core structure of phenazine can be constructed. These phenazine scaffolds are of significant interest in medicinal chemistry and materials science due to their electronic and biological properties.

Furthermore, the reactive functional groups of this compound can be chemically modified to introduce additional functionalities, thereby expanding its utility as a precursor. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the secondary amine can undergo various N-alkylation or N-acylation reactions. These modifications pave the way for the synthesis of a wide array of intricate organic molecules with potential applications in various fields of chemical research.

Building Block in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The structural attributes of this compound make it a potential candidate as a building block in certain MCRs.

The presence of both a carboxylic acid and a secondary amine functionality suggests its potential utility in isocyanide-based MCRs, such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could potentially serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino carboxamide. The resulting product would incorporate the core structure of the parent molecule, offering a straightforward route to highly functionalized and diverse chemical libraries.

It is important to note that the reactivity of this compound in MCRs can be influenced by steric hindrance from the benzyl (B1604629) group and the electronic effects of the nitro group. For instance, in some palladium-catalyzed MCRs for the synthesis of quinazolinones, it has been observed that nitro-substituted aminobenzoic acids may not yield the desired product. researchgate.net This highlights the need for careful reaction optimization when employing this compound in MCRs.

Contributions to Dye and Pigment Chemistry

The molecular structure of this compound contains the fundamental components of a chromophore, the part of a molecule responsible for its color. The interplay of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system that is characteristic of many organic dyes.

Chromophore Design and Modulating Optical Properties

The inherent chromophoric system within this compound makes it an interesting scaffold for the design of new dyes. The electronic transitions within this system, specifically the π → π* and n → π* transitions, are responsible for the absorption of light in the ultraviolet-visible region of the electromagnetic spectrum. The efficiency of these transitions and the resulting color can be modulated by the electronic nature of the substituents on the aromatic ring. researchgate.netjcsp.org.pkscispace.com

The presence of the benzyl group on the secondary amine can also influence the optical properties through steric and electronic effects, potentially altering the planarity of the molecule and the conjugation of the lone pair of electrons on the nitrogen atom with the aromatic system. This provides a lever for fine-tuning the absorption characteristics of dyes derived from this compound. The development of metal-organic frameworks (MOFs) incorporating motifs similar to p-nitroaniline has been shown to result in materials with stable nonlinear optical (NLO) activity, suggesting the potential for derivatives of this compound in this area. acs.org

Structural Modifications for Color and Absorption Tuning

The color and absorption properties of dyes based on the this compound framework can be systematically tuned through targeted structural modifications. One common strategy is the synthesis of azo dyes. researchgate.netcovenantuniversity.edu.ngscispace.comresearchgate.netajchem-a.com By reducing the nitro group to a primary amine and then performing a diazotization reaction followed by coupling with a suitable aromatic partner (such as a phenol (B47542) or naphthol derivative), a wide range of azo dyes with varying colors can be produced. researchgate.netcovenantuniversity.edu.ngscispace.comresearchgate.net

The color of the resulting azo dye is highly dependent on the electronic properties of the coupling partner and any additional substituents on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can shift the maximum absorption wavelength (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, thereby altering the perceived color.

The following table illustrates the effect of substituents on the absorption maxima of a generic azo dye system, demonstrating the principles of color tuning.

Substituent on Coupling Partner Effect on Electron Density Expected Shift in λmax Resulting Color Trend
-OHElectron-donatingBathochromic (to longer wavelengths)Towards red/blue
-OCH₃Electron-donatingBathochromic (to longer wavelengths)Towards red/blue
-HNeutralReferenceYellow/Orange
-ClElectron-withdrawingHypsochromic (to shorter wavelengths)Towards yellow
-NO₂Strongly electron-withdrawingHypsochromic (to shorter wavelengths)Towards pale yellow

This table presents a generalized trend. Actual λmax values and colors depend on the specific molecular structure and solvent.

Applications in Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a potential monomer for the synthesis of advanced polymers. These functional groups can participate in polymerization reactions to form polyamides or other condensation polymers.

The incorporation of the nitro group into the polymer backbone can impart specific properties to the resulting material. Aromatic nitro compounds are known to be electron-deficient, which can enhance properties such as thermal stability and charge transport in the polymer. mdpi.comgoogle.comnih.govwikipedia.orgscilit.com Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities, allowing for the tailoring of the material's properties for specific applications.

For example, the reduction of the nitro groups in the polymer to amino groups would create a new polymer with different chemical and physical properties, such as increased hydrophilicity and the ability to be cross-linked or further functionalized. This versatility makes this compound and its derivatives interesting candidates for the development of novel functional materials with applications in electronics, separations, and coatings.

Development of Organic Electronic Materials with Tunable Properties

The development of organic electronic materials is a rapidly advancing field, driven by the need for lightweight, flexible, and cost-effective devices. The electronic properties of organic molecules can be finely tuned through synthetic modification, a key advantage over traditional inorganic materials. While direct, extensive research on this compound in organic electronics is not widely published, its structural components and the properties of its isomers suggest significant potential.

The electronic character of this compound is defined by the competing effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which can lower the energy levels of the molecular orbitals (HOMO and LUMO). Conversely, the benzylamino group (-NHCH₂Ph) is generally considered an electron-donating group, which can raise these energy levels. This electronic push-pull system, along with the acidic carboxylic moiety, allows for the potential tuning of the molecule's band gap, a critical parameter for organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Research on related nitro-substituted benzoic acid derivatives demonstrates the impact of substituent placement on electronic properties. For instance, the electronic properties of various isomers can be altered by changing the position of the electron-donating and electron-withdrawing groups, which in turn affects their potential use in materials science. The versatility of nitrobenzoic acids as precursors in the synthesis of more complex molecules for the pharmaceutical and materials industries is well-established. a2bchem.com By modifying the amine or benzyl group, or by reducing the nitro group to an amine, a wide range of derivatives with different electronic profiles could be synthesized from this single precursor. This highlights the potential of this compound as a foundational building block for creating a library of organic electronic materials with systematically varied and tunable properties.

Table 1: Influence of Functional Groups on Electronic Properties

Functional GroupTypeTypical Influence on Molecular OrbitalsPotential Application Impact
-NO₂ (Nitro) Electron-WithdrawingLowers HOMO/LUMO energy levelsAffects electron injection/transport
-NH- (Amino) Electron-DonatingRaises HOMO/LUMO energy levelsAffects hole injection/transport
-COOH (Carboxyl) Electron-WithdrawingCan act as an anchoring group to surfacesModifies interfacial electronic properties
-C₆H₅ (Benzyl) π-SystemInfluences π-π stacking and charge mobilityAffects thin-film morphology and performance

Self-Assembly and Supramolecular Chemistry Utilizing Hydrogen Bonding

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. vu.nl Hydrogen bonding is a powerful tool in this field due to its strength, directionality, and specificity. rsc.orgresearchgate.net this compound is an exemplary candidate for designing complex supramolecular architectures because it contains multiple functional groups capable of forming strong and directional hydrogen bonds.

The primary sites for hydrogen bonding are the carboxylic acid group (-COOH) and the secondary amine (-NH-). The carboxylic acid can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This dual capability famously leads to the formation of robust centrosymmetric dimers in the solid state for many benzoic acid derivatives. researchgate.net The secondary amine provides another hydrogen bond donor site (-NH). Furthermore, the nitro group (-NO₂) can act as a hydrogen bond acceptor.

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupType of InteractionPotential Supramolecular Motif
Carboxylic Acid (-OH)Carboxylic Acid (C=O)O-H···ODimer
Secondary Amine (-NH)Nitro Group (-O)N-H···OChain / Sheet
Secondary Amine (-NH)Carboxylic Acid (C=O)N-H···OChain / Sheet
Carboxylic Acid (-OH)Nitro Group (-O)O-H···OChain / Sheet

Design of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, often referred to as ligands or linkers. wikipedia.org The modular nature of MOFs allows for the systematic design of materials with exceptionally high surface areas and tunable pore sizes and functionalities, making them promising for applications in gas storage, separation, and catalysis. nih.gov

The design of the organic ligand is crucial as it dictates the topology, pore environment, and ultimate properties of the MOF. This compound possesses the key feature of a successful MOF ligand: a carboxylate group that can strongly coordinate to metal centers. wikipedia.orgrsc.org Upon deprotonation, the carboxylate group can bind to metal ions in various modes (e.g., monodentate, bidentate), leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov

Beyond its coordinating group, the other functionalities of the molecule—the benzylamino and nitro groups—would be directed into the pores of the resulting MOF. These functional groups can imbue the framework with specific properties. The nitro group, being polar and having electron-withdrawing character, can enhance the selective adsorption of polar molecules like carbon dioxide. nih.govnih.gov The benzylamino group introduces bulk and specific chemical functionality that could be used for post-synthetic modification or to create specific binding sites for catalysis.

Studies on MOFs built from structurally related ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, have shown that a single ligand can produce MOFs with entirely different structures and topologies depending on the metal ion and synthesis conditions used. nih.gov This highlights the rich structural diversity achievable with functionalized benzoic acid linkers. For example, using this related ligand, researchers have synthesized a 3D framework with a dia topology with Cadmium(II), a different 3D framework with a pcu topology with a binuclear cadmium cluster, and a 2D network with an sql topology with Nickel(II). nih.gov This demonstrates the potential of this compound as a versatile ligand for constructing a new family of functional MOFs.

Table 3: Research Findings on a Structurally Related Ligand for MOF Synthesis nih.gov

Metal IonResulting MOF TopologyDimensionalityKey Structural Feature
Cd(II)dia3D (fourfold interpenetrating)Distorted pentagonal bipyramidal Cd(II) centers
Cd(II)pcu3D (non-interpenetrating)Binuclear [Cd₂(COO)₃] clusters as nodes
Ni(II)sql2D (forms 3D supramolecular framework via H-bonds)Elongated octahedral Ni(II) centers

Future Research Directions and Perspectives for 3 Benzylamino 4 Nitrobenzoic Acid

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of processes that are not only efficient and selective but also environmentally benign. For 3-(benzylamino)-4-nitrobenzoic acid, future research will likely focus on moving beyond traditional synthetic methods, which may rely on harsh reagents and generate significant waste.

A promising direction lies in the exploration of biosynthetic pathways. The production of aminobenzoic acid derivatives through microbial fermentation, utilizing pathways like the shikimate pathway, is gaining traction as a sustainable alternative to petroleum-based synthesis. researchgate.netbhumipublishing.com Research could be directed towards engineering microorganisms to produce precursors of this compound, potentially reducing the reliance on non-renewable feedstocks and toxic reagents. researchgate.net

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound offer a rich playground for chemical modification, opening the door to a vast array of novel derivatives with potentially unique properties. Future research will undoubtedly delve into the selective transformation of these functional groups to build molecular complexity and access new chemical space.

The carboxylic acid group is a prime target for derivatization, allowing for the formation of esters, amides, and other functionalities. These modifications can be used to tune the solubility, electronic properties, and biological activity of the molecule. nih.gov Similarly, the secondary amine and the aromatic ring can be subjected to a variety of transformations. For example, the development of methods for the selective functionalization of the C-H bonds on the aromatic rings would provide a powerful tool for creating a diverse library of derivatives. nih.gov

The nitro group also presents a versatile handle for chemical modification. It can be reduced to an amino group, which can then be further functionalized, or it can participate in various cycloaddition and coupling reactions. The exploration of novel degradative pathways for nitroaromatic compounds could also inspire new synthetic strategies. researchgate.net By systematically exploring these transformations, researchers can generate a wide range of new molecules based on the this compound scaffold, each with its own set of properties and potential applications.

Advanced Computational Modeling for Predictive Property Engineering

In recent years, computational chemistry has emerged as an indispensable tool in the design and development of new molecules and materials. For this compound, advanced computational modeling will play a crucial role in predicting its properties and guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of the molecule. acs.org This information can be used to predict its behavior in different chemical environments and to understand the mechanisms of its reactions. For instance, DFT can help in understanding the gas-phase acidity of substituted benzoic acids and the influence of substituents on their properties. acs.org

Furthermore, the rise of machine learning in chemistry offers exciting new possibilities for predictive property engineering. Machine learning models can be trained on large datasets of molecular structures and properties to predict the characteristics of new, un-synthesized molecules with a high degree of accuracy. For this compound, machine learning could be used to predict a wide range of properties, from its solubility and melting point to its potential biological activity and performance in functional materials. researchgate.net This predictive power will enable researchers to prioritize synthetic targets and accelerate the discovery of new molecules with desired functionalities.

Integration into Next-Generation Functional Materials and Supramolecular Assemblies

The unique combination of hydrogen bond donors and acceptors, along with the aromatic rings capable of π-π stacking, makes this compound an attractive building block for the construction of functional materials and supramolecular assemblies. Future research in this area will focus on harnessing these non-covalent interactions to create ordered structures with novel properties.

Aminobenzoic acids and their derivatives are well-suited for use in supramolecular synthesis, where they can form predictable hydrogen-bonded arrays. By co-crystallizing this compound with other molecules, it may be possible to create multicomponent crystals with tailored properties, such as acentric materials for nonlinear optics. The study of supramolecular associates of aminobenzoic acids with various host molecules, such as calixarenes, can provide insights into molecular recognition phenomena and guide the design of new host-guest systems.

In the realm of functional materials, derivatives of this compound could find applications in a variety of areas. For example, by incorporating this molecule into polymers, it may be possible to create high-performance bioplastics with enhanced thermal stability and mechanical strength. bhumipublishing.com The electronic properties of the molecule also suggest its potential use in organic electronics, where it could serve as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future work will involve the synthesis and characterization of these materials to explore their full potential.

Synergistic Approaches in Chemical Design and Application-Oriented Research

The future of chemical research will increasingly rely on synergistic approaches that combine multiple strategies to achieve a common goal. For this compound, a synergistic approach that integrates synthetic chemistry, computational modeling, and materials science will be essential for unlocking its full potential.

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, offers a powerful strategy for developing novel and efficient synthetic methods. For example, a combination of aminocatalysis and metal catalysis could be used to achieve highly selective functionalization of the this compound scaffold.

Furthermore, a synergistic interplay between computational design and experimental validation will be crucial. nih.gov Computational models can be used to design new derivatives with specific properties, which can then be synthesized and tested in the laboratory. This iterative cycle of design, synthesis, and testing will accelerate the discovery of new functional molecules and materials. The design of multi-functional materials, where different components work together to achieve enhanced performance, is another promising area of research. By adopting these synergistic approaches, the research community can move beyond the study of individual molecules and towards the rational design of complex chemical systems with tailored functions.

Q & A

Q. What are the key synthetic routes for preparing 3-(Benzylamino)-4-nitrobenzoic acid?

  • Methodological Answer : The synthesis can involve:
  • Nitro Group Introduction : Starting with a benzoic acid derivative, nitration at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Benzylamino Substitution : Reacting 3-bromo-4-nitrobenzoic acid with benzylamine via nucleophilic substitution. This requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine, enhancing reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. How does the nitro group influence the compound’s reactivity in reduction reactions?

  • Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group, stabilizing intermediates during reduction.
  • Catalytic Hydrogenation : Using H₂ gas and Pd/C in ethanol reduces the nitro group to an amine (-NH₂) at 50–60°C, yielding 3-(benzylamino)-4-aminobenzoic acid. Monitor reaction progress via TLC to prevent over-reduction .
  • Chemoselectivity : The benzylamino group remains intact under these conditions due to its lower reduction potential compared to nitro groups.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of -NO₂ (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (-COOH, broad peak ~2500–3000 cm⁻¹) .
  • NMR :
  • ¹H NMR : Benzyl protons (δ 4.3–4.5 ppm as singlet), aromatic protons (δ 7.2–8.5 ppm), and carboxylic acid proton (δ ~12 ppm, broad) .
  • ¹³C NMR : Carboxylic carbon (δ ~170 ppm), nitro-substituted carbons (δ ~145–150 ppm) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 287.1 (C₁₄H₁₂N₂O₄).

Advanced Research Questions

Q. How can computational chemistry predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). The nitro group may form hydrogen bonds with active-site residues, while the benzylamino group enhances lipophilicity for membrane penetration .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~1.8 indicates moderate bioavailability) and toxicity (nitro groups may pose mutagenic risks). Validate with in vitro assays .

Q. What strategies mitigate side reactions during the introduction of the benzylamino group?

  • Methodological Answer :
  • Protection/Deprotection : Protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) to prevent unwanted acylations. Deprotect post-reaction with NaOH .
  • Solvent Optimization : Use DMF or DMSO to stabilize transition states in SNAr reactions, reducing byproducts like elimination derivatives.
  • Temperature Control : Maintain 60–70°C to balance reaction rate and selectivity .

Q. How does the compound’s acidity compare to other substituted benzoic acids?

  • Methodological Answer :
  • Acidity Trends : The nitro group (-NO₂) increases acidity (pKa ~2.1) compared to unsubstituted benzoic acid (pKa 4.2). The benzylamino group (-NHBn) is weakly electron-donating, slightly reducing acidity (pKa ~2.5). Compare with:
CompoundSubstituentspKa
Benzoic acidNone4.2
4-Nitrobenzoic acid-NO₂ (para)1.7
This compound-NO₂ (para), -NHBn (meta)~2.5

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 70–80% yields for Friedel-Crafts acylation, while notes 50–60% for nucleophilic substitution. This discrepancy arises from steric hindrance in the latter. Optimize by using bulkier amines or microwave-assisted synthesis .

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